

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Myristate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Myristate, the ethyl ester of myristic acid, is a fatty acid ester with the chemical formula C₁₆H₃₂O₂.[1][2] It is a versatile compound utilized across various industries, including cosmetics, food, and pharmaceuticals, where it functions as an emollient, solvent, and flavoring agent.[3][4] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring its effective and safe application in research and drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of Ethyl Myristate, complete with detailed experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of **Ethyl Myristate** are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

Table 1: General and Physical Properties of Ethyl Myristate



Property	Value	Reference(s)
Molecular Formula	C16H32O2	[1][2]
Molecular Weight	256.42 g/mol	[1][2][5]
Appearance	Colorless to pale yellow liquid	[1][6]
Odor	Mild, waxy, soapy, reminiscent of orris	[5]
Density	0.857 - 0.862 g/mL at 25 °C	[1][5][7]
Melting Point	11 - 12.3 °C	[1][2][5][8]
Boiling Point	178 - 180 °C at 12 mmHg	[1][5][8]
Flash Point	> 110 °C (> 230 °F)	[5][8]
Vapor Pressure	0.002 mmHg at 25 °C (estimated)	[8]

Table 2: Optical and Solubility Properties of Ethyl

Myristate

Property	Value	Reference(s)
Refractive Index (n20/D)	1.434 - 1.438	[1][3][5]
Solubility in Water	Not miscible or difficult to mix	[5][9]
Solubility in Organic Solvents	Soluble in ethanol, slightly soluble in ether	[1][9][10]
LogP (o/w)	6.7 - 7.09	[1][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **Ethyl Myristate** are provided below. These protocols are based on established standard methods to ensure accuracy and reproducibility.



Determination of Density using a Pycnometer

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a calibrated pycnometer.

Apparatus:

- Pycnometer (e.g., 25 mL or 50 mL)
- Analytical balance (accuracy ± 0.1 mg)
- · Thermostatic water bath
- Thermometer

- Clean and thoroughly dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).
- Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.
- Insert the stopper and allow the excess water to overflow through the capillary.
- Wipe the outside of the pycnometer dry.
- Place the filled pycnometer in the thermostatic water bath set at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Remove the pycnometer, wipe it dry again, and weigh it (m water).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **Ethyl Myristate**, following the same procedure as with water.
- Weigh the pycnometer filled with Ethyl Myristate at the same temperature (m_sample).



Calculation: The density of **Ethyl Myristate** (ρ _sample) is calculated using the following formula: ρ _sample = (m_sample - m_empty) / (m_water - m_empty) * ρ _water

Where ρ _water is the known density of water at the measurement temperature.

Determination of Melting Point using the Capillary Method

Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle

- Ensure the **Ethyl Myristate** sample is solidified by cooling it below its melting point.
- Grind the solid sample into a fine powder using a mortar and pestle.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Compact the sample at the bottom of the tube by tapping it gently. The packed sample height should be 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a rapid rate initially to a temperature about 10-15 °C below the expected melting point.



- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1 T2.

Determination of Boiling Point at Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that decompose at their atmospheric boiling point, the determination is carried out at a reduced pressure.

Apparatus:

- Distillation flask
- Condenser
- · Receiving flask
- Thermometer
- Manometer
- Vacuum pump
- Heating mantle

- Place a sample of **Ethyl Myristate** in the distillation flask along with a few boiling chips.
- Assemble the distillation apparatus, ensuring all connections are airtight.
- Connect the apparatus to a vacuum pump and a manometer.
- Reduce the pressure in the system to the desired level (e.g., 12 mmHg).



- · Begin heating the distillation flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected.
 This is the boiling point at the recorded pressure.

Determination of Solubility

Principle: A qualitative or quantitative assessment of the amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

- Test tubes
- Vortex mixer
- Water bath (optional, for temperature control)
- Graduated pipettes

Procedure (Qualitative):

- Add a small, known amount of **Ethyl Myristate** (e.g., 0.1 g) to a test tube.
- Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether).
- Vortex the mixture vigorously for a set period (e.g., 1 minute).
- Visually inspect the mixture for the presence of undissolved solute.
- If the solute has dissolved, add more solute in small increments until saturation is reached.
- If the solute has not dissolved, add more solvent in small increments until the solute dissolves completely.
- Record the observations as soluble, slightly soluble, or insoluble based on the amount of solvent required.



Determination of Refractive Index using an Abbe Refractometer

Principle: The refractive index of a liquid is measured by observing the critical angle of total internal reflection at the interface between the liquid and a prism of known high refractive index.

Apparatus:

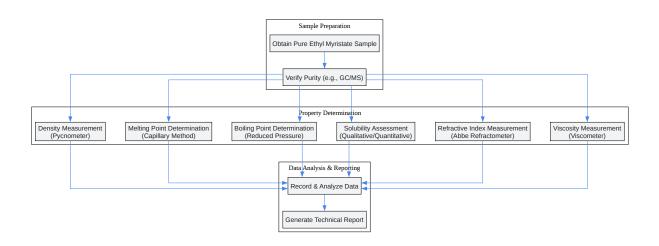
- · Abbe refractometer
- Constant temperature water bath and circulator
- Dropper or pipette
- · Soft lens tissue

- Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C). Allow the instrument to equilibrate.
- Clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., ethanol) and a soft lens tissue.
- Place a few drops of Ethyl Myristate onto the surface of the lower prism.
- Close the prisms firmly.
- Adjust the light source and the mirror to obtain optimal illumination of the field of view.
- Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- If a colored band is visible at the boundary, adjust the compensator to eliminate the color dispersion.
- Read the refractive index value from the instrument's scale.



Visualizations

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical substance like **Ethyl Myristate**.



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Caption: Experimental workflow for physicochemical characterization.



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